molecular formula C5H6N4O2 B107464 2,6-Diaminopyrimidine-4-carboxylic acid CAS No. 16490-14-5

2,6-Diaminopyrimidine-4-carboxylic acid

Cat. No. B107464
Key on ui cas rn: 16490-14-5
M. Wt: 154.13 g/mol
InChI Key: POUOGOIRZGRDPU-UHFFFAOYSA-N
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Patent
US06972297B2

Procedure details

2,6-diamino pyrimidine-4-carboxylic acid (G. D. Davies, F. Baiocchi, R. K. Robins and C. C. Cheng, J. Org Chem 26 (1961) 2755-2759) was esterified with HCl/MeOH using the procedure of Preparation 4, step (a) in 100% yield. 1HNMR δ(DMSO) 3.90(3H,s), 6.72 (1H,s), 8.57 (broad), 8.93 (broad).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:7]=[C:6]([C:8]([OH:10])=[O:9])[CH:5]=[C:4]([NH2:11])[N:3]=1.Cl.[CH3:13]O>>[NH2:1][C:2]1[N:7]=[C:6]([C:8]([O:10][CH3:13])=[O:9])[CH:5]=[C:4]([NH2:11])[N:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=NC(=CC(=N1)C(=O)O)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the procedure of Preparation 4, step (a) in 100% yield

Outcomes

Product
Name
Type
Smiles
NC1=NC(=CC(=N1)C(=O)OC)N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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